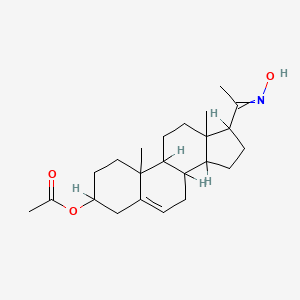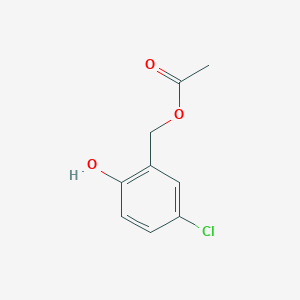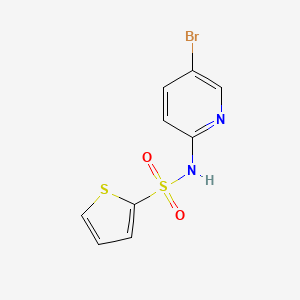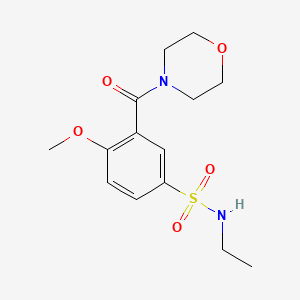![molecular formula C14H12F2N2OS B5858227 N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea, also known as Diflubenzuron, is a widely used insecticide that belongs to the benzoylurea class of compounds. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. Diflubenzuron is commonly used in agriculture, forestry, and public health programs to control pests such as mosquitoes, flies, and termites.
作用機序
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean works by inhibiting the synthesis of chitin, a key component of insect exoskeletons. This leads to a disruption of the insect's growth and development, ultimately resulting in death. N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean is effective against both immature and adult insects, making it a versatile option for pest control.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean has been shown to have minimal impact on non-target organisms such as birds, fish, and mammals. However, it can have negative effects on aquatic invertebrates and some species of beneficial insects such as bees and butterflies. Therefore, it is important to use N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean in a targeted and responsible manner to minimize its impact on the environment.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean is a useful tool for studying the role of chitin synthesis in insect development and physiology. Its low toxicity to mammals makes it a safer option for use in laboratory experiments. However, its impact on non-target organisms and the environment should be carefully considered when designing experiments.
将来の方向性
There are several areas of research that could be explored in relation to N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean. These include:
1. Developing more targeted formulations of N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean to minimize its impact on non-target organisms.
2. Investigating the potential use of N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean in combination with other insecticides to enhance its effectiveness.
3. Studying the impact of N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean on insect populations over time to determine its long-term efficacy.
4. Exploring the potential use of N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean in the control of other pest species.
Conclusion
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean is a valuable tool for pest control in agriculture, forestry, and public health programs. Its mechanism of action and low toxicity to mammals make it a safer option for use in these applications. However, its impact on non-target organisms and the environment should be carefully considered when designing pest control programs. Ongoing research is needed to further explore the potential uses and limitations of N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean.
合成法
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean can be synthesized by reacting 2,4-difluoroaniline with 2-(methylthio)aniline in the presence of phosgene and a base. The resulting product is then treated with urea to yield N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean. The synthesis method is relatively simple and efficient, making it a cost-effective option for large-scale production.
科学的研究の応用
N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean has been extensively studied for its insecticidal properties and its potential impact on non-target organisms. It has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and termites. In addition, N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urean has been found to have low toxicity to mammals, making it a safer option for use in public health programs.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2OS/c1-20-13-5-3-2-4-12(13)18-14(19)17-11-7-6-9(15)8-10(11)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFCMJCCYYYKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-fluorobenzamide](/img/structure/B5858169.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)






![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)
![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)
